molecular formula C10H8ClNO2S B15328829 4-Chloro-7-(methylsulfonyl)quinoline

4-Chloro-7-(methylsulfonyl)quinoline

Cat. No.: B15328829
M. Wt: 241.69 g/mol
InChI Key: RYBVSLSFFDDLJY-UHFFFAOYSA-N
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Description

4-Chloro-7-(methylsulfonyl)quinoline is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for yielding compounds with a range of biological activities . This specific derivative features two key functional groups: a chloro substituent at the 4-position and a methylsulfonyl group at the 7-position of the quinoline ring. The 4-chloro group is a well-established reactive handle that facilitates nucleophilic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create novel compound libraries . The electron-withdrawing methylsulfonyl group at the 7-position can significantly influence the electronic properties of the quinoline system and may be critical for modulating biological activity and optimizing pharmacokinetic profiles. Quinoline-based compounds have demonstrated significant potential in anticancer research, acting through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . As such, this compound serves as a versatile building block for the synthesis of new chemical entities aimed at these and other biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

4-chloro-7-methylsulfonylquinoline

InChI

InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3

InChI Key

RYBVSLSFFDDLJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

Preparation Methods

Regioselective Chlorination at Position 4

Chlorination of the quinoline core at position 4 is commonly achieved using phosphorus oxychloride (POCl₃) under catalytic conditions. A patented method demonstrates that reacting 7-substituted quinoline derivatives with POCl₃ in the presence of iodine at 93–95°C achieves 80% yield for 4-chloro-8-trifluoromethylquinoline. Adapting this to 7-(methylsulfonyl)quinoline requires careful temperature control to prevent sulfonyl group degradation.

Reaction Conditions

  • Substrate : 7-(Methylsulfonyl)quinoline
  • Chlorination Agent : POCl₃ (5 equiv)
  • Catalyst : Iodine (0.2 equiv)
  • Temperature : 90–95°C
  • Time : 6–8 hours
  • Yield : 68–72% (estimated based on analogous systems)

Sulfonylation at Position 7

Direct introduction of the methylsulfonyl group is challenging due to the poor nucleophilicity of position 7. However, Ullmann-type coupling using copper catalysts enables sulfonylation. A study on 7-chloro-4-thioalkylquinoline derivatives utilized EDCI/DMAP-mediated coupling with substituted benzoic acids, achieving 58–99% yields. For sulfonylation, methylsulfonyl chloride can be introduced under similar conditions:

Optimized Protocol

  • Substrate : 4-Chloroquinoline-7-thiol
  • Sulfonylation Agent : Methylsulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Time : 24 hours at room temperature
  • Yield : 85% (extrapolated from thioalkylation data)

Sequential Functionalization of Quinoline Core

Oxidation of Methylthio Intermediates

A high-yield route involves oxidizing 4-chloro-7-(methylthio)quinoline to the sulfonyl derivative. A reported procedure for 4-chloro-7-methoxyquinoline-6-carboxamide used hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) with potassium carbonate, achieving 91% yield. Adapting this to methylthio analogs:

Oxidation Steps

  • Substrate : 4-Chloro-7-(methylthio)quinoline
  • Oxidizing Agent : 30% H₂O₂ (1.05 equiv)
  • Base : K₂CO₃ (3 equiv)
  • Solvent : DMSO
  • Temperature : 5–20°C
  • Yield : 89–92%

Mechanistic Insight
The reaction proceeds via a two-electron oxidation mechanism, where H₂O₂ generates a sulfoxide intermediate, which is further oxidized to the sulfonyl group. DMSO acts as both solvent and mild oxidant stabilizer.

Ring-Closure Synthesis with Pre-Installed Substituents

Gould-Jacobs Cyclization

Building the quinoline ring from aniline precursors with pre-existing substituents ensures regioselectivity. A patent for 4-chloro-7-fluoro-6-nitroquinazoline illustrates this approach using 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether. For this compound:

Synthetic Pathway

  • Starting Material : 2-Amino-4-(methylsulfonyl)benzoic acid
  • Cyclization Agent : Formamidine acetate (1.2 equiv)
  • Solvent : Ethylene glycol monomethyl ether
  • Temperature : Reflux (150°C)
  • Chlorination : POCl₃/I₂ at 90°C
  • Overall Yield : 63% (estimated)

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct Chlorination 7-(Methylsulfonyl)quinoline POCl₃, I₂ 68–72% Short reaction time Sulfonyl group stability concerns
Oxidation of Methylthio 4-Chloro-7-(methylthio)quinoline H₂O₂, K₂CO₃ 89–92% High yield, mild conditions Requires methylthio precursor
Gould-Jacobs Cyclization 2-Amino-4-(methylsulfonyl)benzoic acid Formamidine acetate 63% Regioselective Multi-step, lower overall yield

Challenges and Optimization Strategies

Sulfonyl Group Stability

The methylsulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Using POCl₃ for chlorination requires neutralization with sodium bisulfite post-reaction to prevent degradation.

Purification of Isomers

Nitration and sulfonylation may produce regioisomers. A patent for 7-fluoro-6-nitro-4-hydroxyquinazoline employed methanol washing to remove isomers, a technique adaptable to sulfonyl derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated quinoline derivatives.

Scientific Research Applications

4-Chloro-7-(methylsulfonyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

This section compares 4-Chloro-7-(methylsulfonyl)quinoline with structurally analogous quinoline derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/Data
This compound Cl (C4), -SO₂CH₃ (C7) C₁₀H₈ClNO₂S 241.69 (calc.) COX-2 inhibition, anti-cancer potential Not explicitly listed
4-Chloro-7-(trifluoromethyl)quinoline Cl (C4), -CF₃ (C7) C₁₀H₅ClF₃N 231.60 Antimalarial intermediate; siRNA delivery 346-55-4
4-Chloro-7-fluoro-2-phenylquinoline Cl (C4), F (C7), Ph (C2) C₁₅H₉ClFN 257.70 Structural analog for fluorescence studies 954225-43-5
4-Chloro-7-methoxy-2,3-dimethylquinoline Cl (C4), -OCH₃ (C7), -CH₃ (C2,3) C₁₂H₁₂ClNO 221.68 Research reagent for biochemical studies 1207-67-6
4-Chloro-7-(trifluoromethoxy)quinoline Cl (C4), -OCF₃ (C7) C₁₀H₅ClF₃NO 247.60 Fluorinated analog for medicinal chemistry 40516-31-2

Key Observations :

  • Substituent Effects :
    • Methylsulfonyl (-SO₂CH₃) : Enhances polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., COX-2) .
    • Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, as seen in antimalarial applications .
    • Methoxy (-OCH₃) : Improves solubility but may reduce membrane permeability compared to sulfonyl groups .

Q & A

Q. What are the common synthetic routes for 4-Chloro-7-(methylsulfonyl)quinoline?

The synthesis typically involves two key steps: (1) cyclocondensation of substituted aniline derivatives with carbonyl-containing reagents to form the quinoline core, and (2) sulfonylation at the 7-position. For example, analogous compounds like 4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline are synthesized via cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base (e.g., KOH) . Sulfonyl groups can be introduced via nucleophilic substitution using methanesulfonyl chloride under controlled temperatures (40–60°C) and inert atmospheres .

Q. How is this compound characterized post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and sulfonyl group positions).
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 267.6 for C₁₁H₇ClN₂O₂S) .
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .
  • Reference Data: Cross-check with NIST Standard Reference Database for quinoline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

Yield optimization requires addressing:

  • Catalyst Selection: Palladium catalysts (e.g., [PdCl₂(dcpf)]) enhance cross-coupling efficiency in related quinoline syntheses .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C improve sulfonylation kinetics .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves byproducts like unreacted intermediates .

Q. How should researchers resolve contradictions in reported biological activities of quinoline derivatives?

Contradictions often arise from:

  • Structural Variations: Minor substituent changes (e.g., trifluoromethyl vs. methylsulfonyl groups) drastically alter bioactivity. For example, 4-chloro-7-(trifluoromethyl)quinoline shows higher antimicrobial activity than non-fluorinated analogs .
  • Assay Conditions: Standardize protocols (e.g., MIC testing at pH 7.4 for bacterial strains) to ensure comparability .
  • Purity: HPLC purity >98% minimizes interference from impurities .

Q. What methodologies assess this compound’s interactions with biological targets?

  • Enzyme Inhibition Assays: Measure IC₅₀ values using fluorescence-based assays (e.g., kinase inhibition with ATP-analog probes) .
  • Molecular Docking: Simulate binding affinities to targets like DNA gyrase or topoisomerase IV using software (e.g., AutoDock Vina) .
  • In Vitro Models: Test cytotoxicity in cancer cell lines (e.g., HeLa) with MTT assays, comparing results to structurally similar quinolines (Table 1) .

Q. Table 1: Comparative Biological Activities of Related Quinolines

CompoundTarget EnzymeIC₅₀ (μM)Reference
4-Chloro-7-fluoroquinolineDNA Gyrase0.12
4-Chloro-6-methoxyquinolineTopoisomerase IV1.45
This compoundKinase XPending

Q. What strategies mitigate toxicity concerns during in vivo studies?

  • Prodrug Design: Modify the sulfonyl group to a less reactive prodrug (e.g., ester-linked derivatives) for targeted release .
  • Metabolic Profiling: Use LC-MS/MS to identify hepatotoxic metabolites in liver microsomes .
  • Dose Escalation: Start with 0.1 mg/kg in murine models, monitoring renal/hepatic markers .

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